Cas no 5389-78-6 (2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester)

2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester structure
5389-78-6 structure
Product Name:2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester
CAS-nummer:5389-78-6
MF:C36H48O2
MW:512.765130996704
CID:2066618
PubChem ID:5380055
Update Time:2025-04-21

2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester
    • 4'-apo-beta,psi-caroten-4'-oic acid methyl ester
    • 4'-Apo-beta,psi-carotin-4'-saeure-methylester
    • all-trans-2,6,10,15,19-Pentamethyl-21-(2,6,6-trimethyl-cyclohex-1-enyl)-heneicoa-2,4,6,8,12,14,16,18,10-decaen-1-saeure-methylester
    • beta-Apo-4'-carotensaeure-(C35)-methylester
    • Neurosporaxanthin-methylester
    • Neurosporaxanthinmethylester
    • 4'-Apo-β,ψ-caroten-4'-oic acid methyl ester
    • Methyl 4'-apo-beta,psi-caroten 4'-oate
    • Methyl 4'-apo-beta,psi-caroten-4'-oate
    • SCHEMBL2840976
    • 4'-Apo-gamma-carotenoic acid, methyl ester, all-trans-
    • Methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8,10,12,14,16,18,20-henicosadecaenoate #
    • 4'-Apo-beta,psi-carotenoic acid, methyl ester
    • 4'-Apo-.beta.,.psi.-carotenoic acid, methyl ester
    • 4'-Apo-.gamma.-carotenoic acid, methyl ester, all-trans-
    • methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoate
    • Methyl ester of neurosporaxanthin
    • 5389-78-6
    • Neurosporaxanthin methyl ester
    • Inchi: 1S/C36H48O2/c1-28(18-12-20-30(3)22-14-23-33(6)35(37)38-9)16-10-11-17-29(2)19-13-21-31(4)25-26-34-32(5)24-15-27-36(34,7)8/h10-14,16-23,25-26H,15,24,27H2,1-9H3
    • InChI-sleutel: CXZXVEIFQBEHTM-UHFFFAOYSA-N
    • LACHT: COC(C(=CC=CC(=CC=CC(=CC=CC=C(C=CC=C(C=CC1C(C)(C)CCCC=1C)C)C)C)C)C)=O

Berekende eigenschappen

  • Exacte massa: 512.365430770Da
  • Monoisotopische massa: 512.365430770Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1150
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 10
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 11.704
  • Topologisch pooloppervlak: 26.3Ų
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd